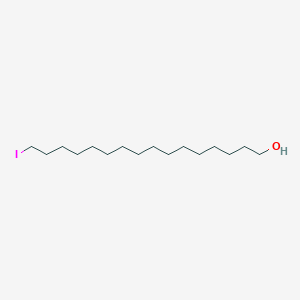
16-Iodohexadecan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
16-Iodohexadecan-1-ol is an organic compound with the molecular formula C16H33IO It is a long-chain primary fatty alcohol where the hexadecane chain is substituted by an iodine atom at the 16th position and a hydroxy group at the 1st position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 16-Iodohexadecan-1-ol can be synthesized through the iodination of hexadecan-1-ol. The process typically involves the reaction of hexadecan-1-ol with iodine and a suitable oxidizing agent, such as phosphorus trichloride or triphenylphosphine, under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane or chloroform at room temperature.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, are crucial for large-scale synthesis.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced to hexadecan-1-ol using reducing agents like lithium aluminum hydride.
Substitution: The iodine atom in this compound can be substituted with other functional groups through nucleophilic substitution reactions. For example, reacting with sodium azide can replace the iodine with an azide group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium azide in dimethylformamide (DMF).
Major Products Formed:
Oxidation: Hexadecanal, hexadecanoic acid.
Reduction: Hexadecan-1-ol.
Substitution: 16-Azidohexadecan-1-ol.
Wissenschaftliche Forschungsanwendungen
16-Iodohexadecan-1-ol has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other complex organic molecules. It is also employed in studying reaction mechanisms and kinetics.
Biology: Utilized in the modification of biomolecules for imaging and labeling studies. It can be incorporated into lipid bilayers to study membrane dynamics.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to integrate into lipid membranes.
Industry: Applied in the production of surfactants and emulsifiers. It is also used in the formulation of cosmetics and personal care products.
Wirkmechanismus
The mechanism of action of 16-Iodohexadecan-1-ol largely depends on its chemical reactivity and ability to interact with biological membranes. The iodine atom can participate in halogen bonding, influencing the compound’s interaction with other molecules. In biological systems, it can integrate into lipid bilayers, affecting membrane fluidity and permeability. The hydroxy group allows for hydrogen bonding, further influencing its interactions.
Vergleich Mit ähnlichen Verbindungen
Hexadecan-1-ol: A long-chain primary fatty alcohol without the iodine substitution. It is less reactive compared to 16-Iodohexadecan-1-ol.
16-Bromohexadecan-1-ol: Similar structure but with a bromine atom instead of iodine. It has different reactivity and bonding characteristics due to the difference in halogen properties.
16-Chlorohexadecan-1-ol: Contains a chlorine atom instead of iodine. It is less reactive and has different physical properties compared to the iodine-substituted compound.
Uniqueness: this compound is unique due to the presence of the iodine atom, which imparts distinct chemical reactivity and physical properties. The iodine atom’s larger size and higher polarizability compared to other halogens make this compound particularly interesting for various applications, especially in organic synthesis and material science.
Eigenschaften
CAS-Nummer |
824404-39-9 |
|---|---|
Molekularformel |
C16H33IO |
Molekulargewicht |
368.34 g/mol |
IUPAC-Name |
16-iodohexadecan-1-ol |
InChI |
InChI=1S/C16H33IO/c17-15-13-11-9-7-5-3-1-2-4-6-8-10-12-14-16-18/h18H,1-16H2 |
InChI-Schlüssel |
FAFIDRZIPNQMKP-UHFFFAOYSA-N |
Kanonische SMILES |
C(CCCCCCCCI)CCCCCCCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


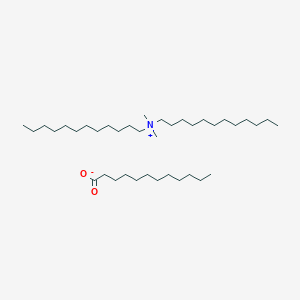
![Tris{4-[2-(4-tert-butylphenyl)ethenyl]phenyl}arsane](/img/structure/B14231760.png)
![6-(4-Methyl-1,4-dihydro-2H-imidazo[4,5-b]pyridin-2-ylidene)cyclohexa-2,4-dien-1-one](/img/structure/B14231771.png)

![Pyrazinamine, 5-(2-benzofuranyl)-N-[2-(4-pyridinyl)ethyl]-](/img/structure/B14231789.png)
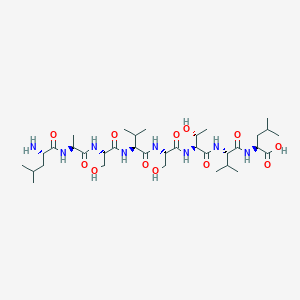


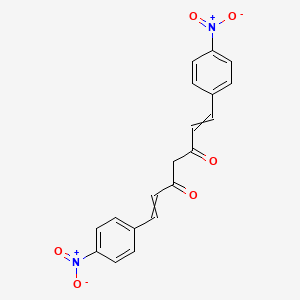
![8-Oxabicyclo[3.2.1]octa-3,6-dien-2-one, 3,4-dibromo-, (1S,5R)-](/img/structure/B14231808.png)
![N-[4-(1-Aminoethyl)-2-chlorophenyl]methanesulfonamide](/img/structure/B14231813.png)
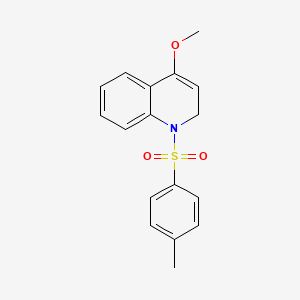
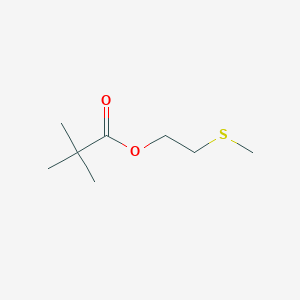
![5-(But-3-en-1-yl)-1,3-difluoro-2-[(4-fluorophenyl)ethynyl]benzene](/img/structure/B14231838.png)
